molecular formula C11H11NO B057793 4-ethylquinolin-2(1H)-one CAS No. 61304-66-3

4-ethylquinolin-2(1H)-one

Cat. No. B057793
CAS RN: 61304-66-3
M. Wt: 173.21 g/mol
InChI Key: CZERNSUKOZDGDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolin-2(1H)-one derivatives, including those substituted at the 4-position, typically involves strategies like condensation, cyclization, and functional group transformations. For example, 6-ethyl-4-hydroxyquinolin-2(1H)-one, a related compound, is synthesized via thermal cyclocondensation of N, N′-bis(4-ethylphenyl) malonamide in polyphosphoric acid, showcasing the versatility of synthesis methods for such compounds (Yahyazadeh et al., 2022).

Molecular Structure Analysis

The molecular structure of 4-ethylquinolin-2(1H)-one derivatives is confirmed through various spectroscopic techniques, including mass spectrometry, FT-IR, 1H NMR, and 13C NMR. These methods allow for the detailed analysis of the compound’s molecular framework and the confirmation of its structure, as evidenced in studies of similar quinolin-2(1H)-one derivatives (Yahyazadeh et al., 2022).

Chemical Reactions and Properties

4-Ethylquinolin-2(1H)-one can undergo various chemical reactions, highlighting its reactivity and functional versatility. For instance, its ability to participate in azo-coupling reactions with aniline-based diazonium salts to produce azo dyes indicates its potential in synthetic chemistry applications (Yahyazadeh et al., 2022).

Physical Properties Analysis

While specific data on 4-ethylquinolin-2(1H)-one's physical properties are scarce, related compounds exhibit characteristics influenced by their molecular structure. For instance, the UV-vis absorption spectra of azo dyes derived from quinolin-2(1H)-one derivatives are not significantly varied by solvent changes due to intramolecular hydrogen bonding, suggesting solvatochromic stability (Yahyazadeh et al., 2022).

Chemical Properties Analysis

The chemical properties of 4-ethylquinolin-2(1H)-one derivatives, such as their reactivity towards electrophilic and nucleophilic reagents, are central to their utility in synthetic chemistry. These properties enable the compound to engage in a variety of chemical reactions, producing a wide array of heterocyclic systems that are of interest for further chemical and pharmaceutical exploration (Ibrahim et al., 2012).

Scientific Research Applications

  • Synthesis and Spectrophotometric Studies : A study focused on synthesizing new hydroxyl-azo dyes derived from 6-ethyl-4-hydroxyquinolin-2(1H)-one and evaluated their ultraviolet-visible absorption spectra. The synthesized dyes are unique in terms of their synthesis and spectral properties (Yahyazadeh et al., 2022).

  • Chemical Behavior and Synthesis of Heterocyclic Systems : Research on 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one explored its reaction with various electrophilic and nucleophilic reagents, leading to the synthesis of new heterocyclic systems like pyrazolo[4,3-c]quinoline, pyrimido[5,4-c]quinoline, and quinolino[4,3-b][1,5]benzodiazepine derivatives (Ibrahim et al., 2012).

  • One-Pot Synthesis of Medicinal Compounds : A 'one-pot' protocol for synthesizing medicinally relevant 4H-pyrano[3,2-c]quinoline scaffold was developed. This method is potentially beneficial for treating disorders responsive to apoptosis induction, antiproliferation, or vascular disruption (Vereshchagin et al., 2015).

  • Silver-Catalyzed Synthesis : A study reported an efficient preparation method for 4-hydroxyquinolin-2(1H)-one derivatives using silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement, providing these compounds under mild reaction conditions (Ishida et al., 2013).

Future Directions

Quinolines and their derivatives form an important class of pharmacologically active synthetic compounds . The fusion of quinoline to the tetrazole ring is known to increase the biological activity . The biological importance of the imidazole ring system has made it a common structure in numerous synthetic compounds . By considering all these aspects, further studies on “4-ethylquinolin-2(1H)-one” and its derivatives could be beneficial.

properties

IUPAC Name

4-ethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-8-7-11(13)12-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZERNSUKOZDGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570752
Record name 4-Ethylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethylquinolin-2(1H)-one

CAS RN

61304-66-3
Record name 4-Ethylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 4-methylquinolin-2(1H)-one (5 g, 31 mmol) in anhydrous tetrahydrofuran (100 mL) under a nitrogen atmosphere cooled in an acetone/dry ice bath was added dropwise by syringe a 1.6N solution of n-butyl lithium in hexanes (49 mL, 78 mol). The resulting solution was warmed to r.t. for 2 h at which time iodomethane (3 mL, 47 mmol) was added by syringe. The reaction mixture was stirred at r.t. for 0.5 h then cooled in an ice bath. The reaction mixture was quenched by the addition of aq. 2N HCl and then extracted with excess chloroform. The combined organic extracts were washed with saturated sodium bicarbonate, dried over sodium sulfate, filtered and the solvent removed under vacuum to provide a solid.
Quantity
5 g
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reactant
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100 mL
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solution
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[Compound]
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hexanes
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49 mL
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reactant
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3 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

1,2-Dihydro-4-methyl-2-oxoquinoline (79.5 g.) was dissolved in a mixture of dry hexamethylphosphoramide (530 ml.) and tetrahydrofuran (530 ml.), and the solution was cooled to -10° C. under a nitrogen atmosphere. n-Butyl-lithium (1.54 M solution in hexane; 770 ml.) was added to the stirred solution at such a rate as to keep the temperature below 0° C. When the addition was completed, the deep red solution was cooled to -50° C. and methyl iodide (50 ml.) was rapidly added. The resulting pale yellow solution was immediately poured into water (2000 ml.) and acidified to pH 1 with concentrated hydrochloric acid. The resulting mixture was filtered and the solid residue washed with water and then dried in vacuo over phosphorus pentoxide. Crystallisation from ethanol gave 4-ethyl-1,2-dihydro-2-oxoquinoline, m.p. 197° C.
Quantity
79.5 g
Type
reactant
Reaction Step One
Quantity
530 mL
Type
solvent
Reaction Step One
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530 mL
Type
solvent
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770 mL
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reactant
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50 mL
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2000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Wlodarczyk, C Simenel, M Delepierre, JC Barale… - …, 2011 - thieme-connect.com
In the course of our work on infectious diseases, we were led to prepare 6-bromo-2-chloro-4-methylquinoline as a starting material. Since surprisingly little has been reported in the …
Number of citations: 14 www.thieme-connect.com
N Kaur - Current Organic Synthesis, 2018 - ingentaconnect.com
Background: The synthesis of N-polyheterocycles by environmentally benign method is highly attractive but challenging proposition. New strategies have been developed for the …
Number of citations: 20 www.ingentaconnect.com
Z Zhang, Z Wang, G Du - Heterocycles: an international journal …, 2020 - scholar.archive.org
A simple and easy-going method is developed to synthesize the analogues of 2-quinolinones by using triphosgene (BTC) as the carbonyl source. In these reactions, both the toxic …
Number of citations: 2 scholar.archive.org
S Consalvi - 2020 - books.google.com
This PhD thesis consists of three projects: the first and the second ones, carried out at Sapienza University of Rome, deal with the design and synthesis of novel COX-2 selective …
Number of citations: 0 www.google.com

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